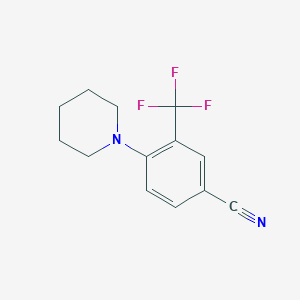

4-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-1-yl-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2/c14-13(15,16)11-8-10(9-17)4-5-12(11)18-6-2-1-3-7-18/h4-5,8H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGSMEDVTMOQGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Piperidin 1 Yl 3 Trifluoromethyl Benzonitrile and Analogues

Strategies for Constructing the 3-(Trifluoromethyl)benzonitrile (B147653) Core

The assembly of the substituted benzonitrile (B105546) framework is a critical phase in the synthesis. This typically involves either starting with a pre-functionalized aromatic ring or introducing the necessary substituents, specifically the trifluoromethyl and nitrile groups, onto a simpler benzene (B151609) derivative.

Key intermediates are often employed to facilitate the final synthetic steps. The synthesis of these precursors is a multi-step process that requires careful control of reaction conditions.

One important precursor is 3-fluoro-4-trifluoromethylbenzonitrile . A documented synthetic route for this compound begins with ortho-fluoro benzotrifluoride. google.com The process involves a sequence of standard aromatic transformations, as detailed in the table below. google.com

Table 1: Synthetic Pathway for 3-fluoro-4-trifluoromethylbenzonitrile

| Step | Reaction | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Nitration | o-Fluoro benzotrifluoride | Sulfuric acid, Nitric acid | 3-Trifluoromethyl-4-fluoronitrobenzene |

| 2 | Reduction | 3-Trifluoromethyl-4-fluoronitrobenzene | Reducing agent | 3-Trifluoromethyl-4-fluoroaniline |

| 3 | Bromination | 3-Trifluoromethyl-4-fluoroaniline | Bromine | Not specified in detail |

| 4 | Diazotization | Brominated intermediate | Nitrous acid | Diazonium salt |

This pathway leverages classical aromatic chemistry to build the required substitution pattern, culminating in a precursor that is activated for subsequent nucleophilic aromatic substitution. Another valuable precursor is 4-amino-2-trifluoromethylbenzonitrile , for which specific preparation processes have also been developed.

The introduction of the nitrile (-C≡N) group onto the trifluoromethylated aromatic ring is a pivotal step. Several robust methods are available for this transformation.

The Sandmeyer reaction is a well-established and versatile method for converting an aromatic amine into a nitrile. nbinno.comnumberanalytics.com This reaction proceeds via the diazotization of a suitable aniline (B41778) precursor, such as 3-amino-4-(trifluoromethyl)benzonitrile, to form a diazonium salt. nbinno.com This intermediate is then treated with a copper(I) cyanide salt to yield the desired aromatic nitrile. nbinno.comnumberanalytics.com Meticulous control of temperature and reagent stoichiometry is crucial for achieving high yields and purity. nbinno.com

Transition metal-catalyzed cyanation reactions represent a more modern approach. numberanalytics.com These methods offer advantages such as milder reaction conditions and a broader substrate scope. numberanalytics.com Palladium, nickel, or copper catalysts are commonly used to facilitate the cyanation of trifluoromethylated aryl halides or triflates. numberanalytics.com

Table 2: Comparison of Nitrile Introduction Methods

| Method | Starting Material | Key Reagents | Catalyst | Advantages |

|---|---|---|---|---|

| Sandmeyer Reaction | Aromatic Amine | NaNO₂, HCl, CuCN | None | Well-established, versatile nbinno.comnumberanalytics.com |

| Palladium-catalyzed Cyanation | Aryl Halide/Triflate | Zn(CN)₂ | Palladium complex | High yields, good functional group tolerance numberanalytics.com |

| Nickel-catalyzed Cyanation | Aryl Halide/Triflate | KCN | Nickel complex | Cost-effective catalyst numberanalytics.com |

Approaches for Incorporating the Piperidin-1-yl Moiety

Once a suitably functionalized 3-(trifluoromethyl)benzonitrile precursor is obtained, the final key step is the formation of the C-N bond to attach the piperidine (B6355638) ring.

Nucleophilic aromatic substitution (SNAr) is a direct and efficient method for this transformation. nih.gov The reaction requires an aromatic ring that is activated by electron-withdrawing groups (EWGs) and contains a good leaving group. nih.gov In a precursor like 3-fluoro-4-trifluoromethylbenzonitrile, the trifluoromethyl group (ortho) and the nitrile group (para) strongly activate the ring for nucleophilic attack. beilstein-journals.org The fluorine atom serves as an excellent leaving group. nih.gov

The reaction mechanism involves the addition of piperidine to the carbon atom bearing the leaving group, forming a resonance-stabilized Meisenheimer intermediate. semanticscholar.org Subsequent elimination of the fluoride (B91410) ion restores the aromaticity and yields the final product, 4-(piperidin-1-yl)-3-(trifluoromethyl)benzonitrile. semanticscholar.org These reactions are typically carried out in a polar aprotic solvent in the presence of a base to neutralize the acid formed. researchgate.net

The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.org This method has broad utility and can be applied to couple a wide variety of amines, including cyclic amines like piperidine, with aryl halides or triflates. wikipedia.orgrsc.org

The reaction typically involves a palladium(0) catalyst, which undergoes oxidative addition into the aryl halide C-X bond. mychemblog.comlibretexts.org Following coordination of the amine and deprotonation by a base (e.g., sodium tert-butoxide), the resulting palladium-amide complex undergoes reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. mychemblog.com The choice of phosphine (B1218219) ligand is critical to the success of the reaction, with sterically hindered biarylphosphine ligands often providing the best results. wikipedia.orgrsc.org

Table 3: Key Components of Buchwald-Hartwig Amination

| Component | Function | Examples |

|---|---|---|

| Aryl Electrophile | Source of the aromatic ring | 4-Bromo-2-(trifluoromethyl)benzonitrile |

| Amine Nucleophile | Source of the piperidine moiety | Piperidine |

| Palladium Source | Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Stabilizes catalyst, facilitates reaction steps | BINAP, XPhos, BrettPhos rsc.org |

| Base | Deprotonates the amine | NaOtBu, Cs₂CO₃, K₃PO₄ |

The development of the Buchwald-Hartwig reaction has significantly expanded the ability to synthesize aryl amines, often replacing harsher, traditional methods. wikipedia.org

Reductive amination is a standard method for forming C-N bonds by reacting a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent. While direct reductive amination on an unactivated aromatic ring is not a standard approach, related strategies can be employed to synthesize N-aryl piperidines.

A notable, though indirect, method is the rhodium-catalyzed reductive transamination of pyridinium (B92312) salts. nih.govacs.org This process involves the activation of a pyridine (B92270) derivative by quaternization. acs.org The resulting pyridinium salt undergoes transfer hydrogenation, followed by hydrolysis and a subsequent reductive amination with an external amine, such as an aniline derivative, to afford an N-aryl piperidine. nih.govacs.org While this powerful method expands the tools available for synthesizing N-aryl piperidines, it is a more complex and less direct route to this compound compared to SNAr or Buchwald-Hartwig amination starting from a benzonitrile precursor.

Convergent and Linear Synthesis Pathways towards the Target Compound

The construction of the this compound scaffold can be achieved by either sequentially building the functional groups on a simple aromatic precursor (linear synthesis) or by coupling two pre-functionalized fragments (convergent synthesis).

A linear synthetic approach involves the stepwise introduction of the trifluoromethyl, cyano, and piperidinyl moieties onto a benzene ring. One plausible route begins with an ortho-substituted benzotrifluoride. For instance, starting with 2-fluorobenzotrifluoride, a series of reactions including nitration, reduction, bromination, diazotization, and cyanation can be employed to introduce the necessary functional groups in a regiocontrolled manner.

A representative linear sequence could be:

Nitration: 2-Fluorobenzotrifluoride can be nitrated to introduce a nitro group, primarily at the position para to the fluorine atom, yielding 4-fluoro-3-nitrobenzotrifluoride.

Reduction: The nitro group is then reduced to an amine, forming 4-fluoro-3-(trifluoromethyl)aniline.

Sandmeyer Reaction: The amino group can be converted to a nitrile via a Sandmeyer reaction, which involves diazotization followed by treatment with a cyanide salt, such as cuprous cyanide, to yield 4-fluoro-3-(trifluoromethyl)benzonitrile (B1295485).

Nucleophilic Aromatic Substitution: Finally, the fluorine atom is displaced by piperidine through a nucleophilic aromatic substitution (SNAr) reaction to afford the target compound, this compound.

Nucleophilic Aromatic Substitution (SNAr): A common fragment coupling approach involves the reaction of an activated aryl halide or sulfonate with piperidine. A suitable precursor for the target molecule is 4-fluoro-3-(trifluoromethyl)benzonitrile or 4-chloro-3-(trifluoromethyl)benzonitrile. The electron-withdrawing nature of the trifluoromethyl and cyano groups activates the aromatic ring towards nucleophilic attack by piperidine. libretexts.org The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), often in the presence of a base like potassium carbonate to neutralize the hydrogen halide formed during the reaction.

| Precursor | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Fluoro-3-(trifluoromethyl)benzonitrile | Piperidine | K₂CO₃ | DMSO | 80-120 | High |

| 4-Chloro-3-(trifluoromethyl)benzonitrile | Piperidine | K₂CO₃ | DMF | 100-150 | Moderate to High |

Buchwald-Hartwig Amination: Another powerful fragment coupling method is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgwiley.com This reaction allows for the formation of the C-N bond between an aryl halide (or triflate) and an amine. In this case, 4-bromo-3-(trifluoromethyl)benzonitrile (B159305) would be a suitable starting material to couple with piperidine. This method is known for its broad substrate scope and functional group tolerance. The catalytic system typically consists of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand. The choice of ligand is crucial for the reaction's efficiency. wiley.com

| Aryl Halide | Amine | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |

| 4-Bromo-3-(trifluoromethyl)benzonitrile | Piperidine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 |

| 4-Chloro-3-(trifluoromethyl)benzonitrile | Piperidine | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 100-120 |

Chemical Reactivity and Derivatization Studies of the 4 Piperidin 1 Yl 3 Trifluoromethyl Benzonitrile Scaffold

Reactions Involving the Nitrile Functionality

The nitrile group is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions. The presence of the electron-withdrawing trifluoromethyl group ortho to the piperidine (B6355638) and meta to the nitrile is expected to influence the electronic properties and reactivity of the cyano group.

Hydrolysis and Reduction Reactions of the Nitrile Group

The conversion of the nitrile group to amides or carboxylic acids via hydrolysis, or to primary amines via reduction, are fundamental transformations.

Hydrolysis: The hydrolysis of nitriles can be achieved under acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid, which proceeds through an amide intermediate to yield the corresponding carboxylic acid. libretexts.org Alkaline hydrolysis, using a reagent like sodium hydroxide, initially produces the carboxylate salt, which upon acidic workup, yields the free carboxylic acid. semanticscholar.org Under controlled conditions, the hydrolysis can often be stopped at the amide stage.

Reduction: The nitrile functionality is readily reduced to a primary amine. A common and effective method for this transformation is the use of lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. libretexts.orglibretexts.org This method is highly efficient for the synthesis of primary amines from nitriles. organic-chemistry.org Catalytic hydrogenation, employing hydrogen gas with catalysts such as Raney nickel, platinum, or palladium, also serves as an effective method for nitrile reduction. thieme-connect.de The choice of reducing agent can be critical, especially when other functional groups are present in the molecule. For instance, diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (B1222165) is known to reduce a variety of nitriles, showing good tolerance for certain functional groups. nih.govresearchgate.net

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Acid Hydrolysis | H₂SO₄ (aq), Heat | 4-(Piperidin-1-yl)-3-(trifluoromethyl)benzoic acid |

| Alkaline Hydrolysis | 1. NaOH (aq), Heat 2. H₃O⁺ | 4-(Piperidin-1-yl)-3-(trifluoromethyl)benzoic acid |

| Partial Hydrolysis | Controlled acid or base catalysis | 4-(Piperidin-1-yl)-3-(trifluoromethyl)benzamide |

| Reduction | 1. LiAlH₄, THF 2. H₂O | (4-(Piperidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine |

| Catalytic Hydrogenation | H₂, Raney Ni or PtO₂ | (4-(Piperidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine |

Cycloaddition Reactions and Other Transformations at the Nitrile Center

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in cycloaddition reactions, providing a pathway to various five-membered heterocyclic systems.

[3+2] Cycloadditions: One of the most common cycloaddition reactions involving nitriles is the [3+2] cycloaddition with 1,3-dipoles. For example, the reaction of nitriles with azides, often catalyzed by Lewis acids, yields tetrazoles. Similarly, reaction with nitrile oxides can produce 1,2,4-oxadiazoles. These cycloaddition reactions are powerful tools for constructing complex heterocyclic scaffolds from relatively simple precursors. nih.gov The specific conditions and outcomes can be highly dependent on the substrates involved. uzhnu.edu.ua

Other Transformations: The nitrile carbon is electrophilic and can be attacked by organometallic nucleophiles, such as Grignard reagents. This reaction initially forms an imine salt, which upon hydrolysis, yields a ketone. libretexts.orgyoutube.com This provides a method for carbon-carbon bond formation at the cyano group position.

| Reaction Type | Reagent/Dipole | Expected Heterocyclic Product |

|---|---|---|

| [3+2] Cycloaddition | Sodium Azide (NaN₃) | 5-(4-(Piperidin-1-yl)-3-(trifluoromethyl)phenyl)tetrazole |

| [3+2] Cycloaddition | A Nitrile Oxide (R-CNO) | 3-R-5-(4-(Piperidin-1-yl)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole |

| Grignard Reaction | 1. R-MgBr 2. H₃O⁺ | (4-(Piperidin-1-yl)-3-(trifluoromethyl)phenyl)(R)ketone |

Transformations of the Piperidine Ring System

The piperidine ring offers several sites for functionalization, primarily at the nitrogen atom, but also at the carbon atoms of the ring itself.

N-Alkylation and Acylation Reactions at the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a secondary amine and is therefore nucleophilic, readily undergoing alkylation and acylation reactions.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. A common method employs an alkyl halide (e.g., an alkyl bromide or iodide) in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) to neutralize the hydrogen halide formed during the reaction. researchgate.net Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another effective method for N-alkylation. nih.gov

N-Acylation: The piperidine nitrogen can be acylated using acylating agents like acyl chlorides or acid anhydrides, typically in the presence of a base (e.g., triethylamine or pyridine) to scavenge the acid byproduct. semanticscholar.org This reaction forms a stable amide bond and is widely used to introduce a variety of functional groups.

| Reaction Type | Reagent | Conditions | Expected Product Class |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl Piperidine Derivative |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Solvent (e.g., DCE) | N-Alkyl Piperidine Derivative |

| N-Acylation | Acyl Chloride (R-COCl) | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | N-Acyl Piperidine Derivative (Amide) |

| N-Acylation | Acid Anhydride ((RCO)₂O) | Base (e.g., Pyridine) | N-Acyl Piperidine Derivative (Amide) |

Functionalization at Various Positions of the Piperidine Ring

Direct functionalization of the C-H bonds of the piperidine ring in an N-aryl piperidine system is challenging. Synthetic strategies often rely on using a pre-functionalized piperidine ring as a starting material. However, methods for the stereoselective construction of substituted piperidines are an active area of research, often inspired by biosynthetic pathways. rsc.org For existing N-substituted piperidines, reactions can sometimes be directed to specific positions. For example, lithiation of N-Boc-2-aryl-4-methylenepiperidines has been shown to occur, allowing for the introduction of various electrophiles. acs.org While not directly applicable to the saturated ring in the title compound, it illustrates that under specific conditions, functionalization of the carbon framework is possible.

Ring-Opening and Ring-Expansion Methodologies

Modifying the core structure of the piperidine ring through ring-opening or ring-expansion represents a more drastic, yet powerful, strategy for creating structural diversity.

Ring-Opening: Oxidative cleavage of cyclic systems can lead to linear intermediates that can be further modified. For instance, oxidative ring opening of cyclopentenes has been used to generate diformyl intermediates, which can then be used in subsequent ring-closing reactions. nih.gov While less common for stable saturated rings like piperidine, specific reagents or photochemical conditions can sometimes induce ring-opening.

Ring-Expansion: Methodologies exist to expand the six-membered piperidine ring into a seven-membered azepane or other larger rings. One such strategy involves the rearrangement of prolinols to form 3-substituted piperidines via an aziridinium (B1262131) intermediate, a process that can be considered a formal ring expansion. acs.orgnih.gov Such transformations are synthetically complex but offer access to unique and often medicinally relevant scaffolds. rwth-aachen.de

Modifications of the Trifluoromethyl Group and Aromatic Ring

The reactivity of the 4-(piperidin-1-yl)-3-(trifluoromethyl)benzonitrile core is largely dictated by the electronic properties of its substituents. The piperidin-1-yl group, being an amino substituent, is a powerful activating group and directs electrophilic attack to the ortho and para positions. Conversely, the trifluoromethyl and nitrile groups are strong electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic substitution and direct incoming electrophiles to the meta position.

Aromatic Substitution Reactions on the Benzonitrile (B105546) Moiety

The benzonitrile moiety of this compound is subject to the competing directing effects of its substituents. The potent activating effect of the piperidin-1-yl group at position 4 is expected to dominate, directing electrophilic aromatic substitution to the positions ortho to it (positions 3 and 5). However, position 3 is already substituted with a trifluoromethyl group. Therefore, electrophilic attack is most likely to occur at position 5.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from related structures. For instance, in 4-amino-3-methylbenzonitrile, the amino group directs electrophilic substitution, and the electron-withdrawing nitrile group influences the regioselectivity.

Nucleophilic aromatic substitution (SNAr) reactions are also a possibility, particularly if a suitable leaving group is present on the aromatic ring. The presence of the strong electron-withdrawing trifluoromethyl and nitrile groups would activate the ring towards nucleophilic attack. For example, a halogen at a position ortho or para to these groups would be susceptible to displacement by a nucleophile. Studies on related systems, such as 2-substituted N-methylpyridinium ions, have shown that the cyano group can significantly enhance reactivity towards nucleophiles like piperidine.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the this compound Scaffold

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

| Nitration (HNO₃/H₂SO₄) | 5-Nitro-4-(piperidin-1-yl)-3-(trifluoromethyl)benzonitrile | The strongly activating piperidin-1-yl group directs ortho, para. Position 5 (ortho) is the most likely site of attack. |

| Halogenation (Br₂/FeBr₃) | 5-Bromo-4-(piperidin-1-yl)-3-(trifluoromethyl)benzonitrile | Similar to nitration, the piperidin-1-yl group directs the incoming electrophile to the available ortho position. |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | 5-Acyl-4-(piperidin-1-yl)-3-(trifluoromethyl)benzonitrile | The piperidin-1-yl group is a strong activator for this reaction, directing acylation to the 5-position. |

Note: This table is based on established principles of electrophilic aromatic substitution and reactivity of analogous compounds. Experimental verification for this compound is required.

Stability and Reactivity Considerations of the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be highly stable and chemically inert due to the strength of the carbon-fluorine bonds. This stability is a key feature that makes it a desirable substituent in many applications. It is typically resistant to metabolic degradation and harsh chemical conditions.

However, under specific and often forcing conditions, the trifluoromethyl group can undergo transformations. For example, in some aromatic systems, it can be hydrolyzed to a carboxylic acid group, though this usually requires strong acidic or basic conditions and high temperatures. Defluorination reactions, while challenging, can also be achieved under certain reductive or transition-metal-catalyzed conditions. For the this compound scaffold, the strong electron-donating nature of the piperidin-1-yl group may slightly influence the electronic environment of the trifluoromethyl group, but significant reactivity of the CF₃ group itself is not expected under normal synthetic conditions.

Derivatization Strategies for Analytical and Structural Elucidation Purposes

Derivatization is a crucial technique in analytical chemistry to enhance the detectability and chromatographic behavior of analytes. For a molecule like this compound, derivatization can target the piperidine or benzonitrile moieties to improve its analytical characteristics.

Methods for Enhancing Chromatographic Performance and Detection

For High-Performance Liquid Chromatography (HPLC) analysis, derivatization is often employed to introduce a chromophore or fluorophore, thereby increasing the sensitivity of UV-Vis or fluorescence detection. The secondary amine nature of the piperidine ring within the molecule (once formed from piperidine) is not a primary target for derivatization in the final compound. However, if analyzing for piperidine as a potential impurity or starting material, pre-column derivatization with reagents

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations provide a detailed picture of electron distribution and orbital energies, which are key determinants of a molecule's stability and reactivity.

Analysis of Molecular Orbitals: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between these two orbitals (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the aromatic ring. nih.gov This effect, combined with the nitrile group, would lower the energy of the LUMO, thereby affecting the HOMO-LUMO gap. The piperidine (B6355638) group, acting as an electron-donating substituent, would raise the energy of the HOMO. The interplay of these opposing electronic effects dictates the final energy gap and, consequently, the molecule's reactivity profile.

Table 1: Representative Frontier Molecular Orbital Energies of an Analogous Trifluoromethyl-Substituted Aromatic Amine

| Molecular Orbital | Energy (eV) |

| HOMO | -6.30 |

| LUMO | -1.81 |

| HOMO-LUMO Gap (ΔE) | 4.49 |

Note: Data presented is for the analogous compound 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline, calculated at the B3LYP/cc-pVDZ level, and serves as a representative example. researchgate.netresearchgate.net

Charge Distribution and Electrostatic Potential Analysis

The distribution of electron density within a molecule is key to understanding its electrostatic interactions and reactive sites. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). rsc.orgresearchgate.net

For 4-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile, the MEP map would be expected to show a significant negative potential (typically colored red or yellow) around the nitrogen atom of the nitrile group and the fluorine atoms of the trifluoromethyl group, indicating these as likely sites for electrophilic attack. ajchem-a.com The hydrogen atoms of the piperidine ring and the aromatic ring would exhibit a positive potential (colored blue), marking them as potential sites for nucleophilic interaction.

The nitrogen atom of the piperidine ring, while generally basic, would have its electron density delocalized into the aromatic ring, modulating its nucleophilicity. The trifluoromethyl group, a strong electron-withdrawing group, creates a region of positive potential on the adjacent carbon atom of the benzene (B151609) ring, making it susceptible to nucleophilic attack. nih.gov This detailed charge landscape is crucial for predicting how the molecule will interact with biological targets or other reactants.

Conformational Analysis and Energetic Landscapes

The three-dimensional structure of a molecule is not static but exists as an ensemble of different conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them. For this compound, the key conformational variables include the orientation of the piperidine ring and the rotation around the C-N bond connecting the piperidine to the benzonitrile (B105546) ring.

The piperidine ring typically adopts a chair conformation to minimize steric strain. When attached to an aromatic ring, as in this case, there can be a pseudoallylic strain that influences the orientation of substituents on the piperidine ring. nih.gov The nitrogen lone pair's conjugation with the aromatic π-system can lead to a partial sp2 hybridization of the nitrogen, affecting the planarity at the junction and influencing the rotational barrier around the aryl-N bond. nih.gov

Computational studies on similar N-arylpiperidine systems have shown that electron-withdrawing substituents on the aryl ring can increase the conjugation between the nitrogen lone pair and the aromatic π-electrons, favoring a more coplanar arrangement of the two rings. doi.org The energetic landscape would reveal the relative stabilities of different conformers, such as those where the piperidine ring is twisted relative to the plane of the benzonitrile ring. Identifying the global minimum energy conformation is essential for understanding the molecule's preferred shape and how it presents itself for intermolecular interactions.

Molecular Dynamics and Simulation Studies of Intramolecular and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational flexibility, solvent effects, and intermolecular interactions.

For this compound, an MD simulation in a solvent like water or a nonpolar solvent would reveal the dynamic stability of its preferred conformation. It would show the fluctuations of the piperidine ring and the rotational dynamics around the C-N bond. Furthermore, simulations can elucidate how the molecule interacts with its environment. For instance, in an aqueous environment, the simulation would show the formation and breaking of hydrogen bonds between water molecules and the nitrile nitrogen or the fluorine atoms.

Studying the interactions between multiple molecules of this compound through MD can reveal tendencies for aggregation or specific packing arrangements in the condensed phase. Simulations of benzonitrile, for example, have shown evidence of local antiparallel configurations, driven by interactions between the nitrile group and hydrogen atoms on adjacent molecules. nih.gov Similar effects could be at play for this substituted derivative, influencing its bulk properties.

Prediction of Chemical Reactivity and Exploration of Reaction Mechanisms

The insights gained from electronic structure calculations can be used to predict the chemical reactivity of this compound. The HOMO and LUMO distributions indicate that the piperidinyl-aromatic system is the likely site for electrophilic attack, while the nitrile and trifluoromethyl-substituted part of the ring are more susceptible to nucleophilic attack.

Global reactivity descriptors, derived from HOMO and LUMO energies, can quantify the molecule's reactivity.

Table 2: Representative Global Reactivity Descriptors for an Analogous Trifluoromethyl-Substituted Aromatic Amine

| Descriptor | Formula | Value (eV) |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.245 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.055 |

| Electrophilicity Index (ω) | μ2 / (2η) | 3.66 |

Note: Data presented is for the analogous compound 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline and serves as a representative example. researchgate.netresearchgate.netirjweb.com

A higher chemical hardness suggests lower reactivity, while the electrophilicity index measures the propensity of the species to accept electrons. These parameters are valuable in predicting how the molecule will behave in various chemical reactions.

Furthermore, computational methods can be used to explore the mechanisms of specific reactions. For instance, if this molecule were to undergo aromatic substitution, calculations could map out the potential energy surface of the reaction, identifying transition states and intermediates, and determining the activation energies for different pathways.

Computational Design Principles for Analogues and Derivatives

Computational chemistry is an invaluable tool in the rational design of new molecules with desired properties. By understanding the structure-property relationships of this compound, computational methods can guide the synthesis of analogues and derivatives with enhanced activity, selectivity, or improved physicochemical properties.

For example, if the goal is to modulate the molecule's reactivity, the HOMO-LUMO gap can be tuned by introducing different substituents on the piperidine or benzonitrile rings. Adding electron-donating groups would raise the HOMO energy, while adding more electron-withdrawing groups would lower the LUMO energy.

If a specific three-dimensional shape is required for binding to a biological target, conformational analysis can be used to design derivatives with a more rigid or a specific preferred conformation. For instance, introducing bulky groups on the piperidine ring could lock it into a particular chair conformation. Computational docking studies can then be used to predict the binding affinity of these newly designed analogues to a target protein, prioritizing the most promising candidates for synthesis and experimental testing. This in silico screening process can significantly accelerate the drug discovery and materials development pipeline.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional experiments, is essential for an unambiguous structural assignment.

Proton (¹H) NMR Techniques for Hydrogen Atom Environments

Proton (¹H) NMR spectroscopy reveals the number of distinct hydrogen atom environments and their neighboring protons. In this compound, the ¹H NMR spectrum is expected to show signals corresponding to the protons of the piperidine (B6355638) ring and the aromatic ring.

The piperidine ring contains three sets of chemically non-equivalent protons. The protons on the carbons adjacent to the nitrogen atom (α-protons) are expected to appear as a multiplet downfield due to the electron-withdrawing effect of the nitrogen. The protons on the carbons further away (β- and γ-protons) will appear as distinct multiplets further upfield.

The aromatic region of the spectrum would display signals for the three protons on the benzonitrile (B105546) ring. These protons are expected to exhibit a complex splitting pattern due to their coupling with each other. The proton ortho to the nitrile group and meta to the piperidine group is likely to appear as a doublet, while the other two protons would also show characteristic splitting based on their coupling constants.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Piperidine C2-H, C6-H (α to N) | 3.0 - 3.2 | m |

| Piperidine C3-H, C5-H (β to N) | 1.7 - 1.9 | m |

| Piperidine C4-H (γ to N) | 1.5 - 1.7 | m |

| Aromatic H | 7.0 - 7.8 | m |

Carbon (¹³C) NMR Techniques for Carbon Skeleton Analysis

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The spectrum is expected to show three signals for the piperidine ring carbons and six signals for the aromatic and nitrile carbons. The carbon of the nitrile group (C≡N) typically appears in the range of 115-125 ppm. The carbons of the aromatic ring will have shifts influenced by the piperidine, trifluoromethyl, and nitrile substituents. The trifluoromethyl group's carbon will appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Piperidine C2, C6 (α to N) | 50 - 55 |

| Piperidine C3, C5 (β to N) | 25 - 30 |

| Piperidine C4 (γ to N) | 23 - 27 |

| Aromatic C-CN | 100 - 105 |

| Aromatic C-N | 150 - 155 |

| Aromatic C-CF₃ | 125 - 130 (q) |

| Other Aromatic C | 115 - 135 |

| Nitrile (C≡N) | 117 - 120 |

| Trifluoromethyl (CF₃) | 120 - 125 (q) |

Fluorine (¹⁹F) NMR Applications for Trifluoromethyl Group Characterization

Fluorine (¹⁹F) NMR is a highly sensitive technique specifically used to characterize fluorine-containing compounds. rsc.org For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. rsc.org The chemical shift of this signal is characteristic of a CF₃ group attached to an aromatic ring and is typically observed in the range of -60 to -70 ppm relative to a standard like CFCl₃. rsc.org The absence of coupling in the broadband-decoupled ¹⁹F NMR spectrum would confirm the presence of an isolated CF₃ group.

Application of Two-Dimensional NMR Experiments for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. Techniques like COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the assignments of the piperidine and aromatic protons. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments would correlate the proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the carbon skeleton. Finally, HMBC (Heteronuclear Multiple Bond Correlation) experiments would show correlations between protons and carbons over two or three bonds, which is vital for confirming the connection of the piperidine ring to the benzonitrile moiety and the relative positions of the substituents on the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to display several characteristic absorption bands. The most prominent feature would be a strong, sharp peak around 2220-2240 cm⁻¹, which is indicative of the C≡N (nitrile) stretching vibration. The presence of the trifluoromethyl group will be evidenced by strong C-F stretching bands in the region of 1100-1350 cm⁻¹. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the piperidine ring will be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to peaks in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch (Piperidine) | 2850 - 2970 | Medium-Strong |

| Nitrile (C≡N) Stretch | 2220 - 2240 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-F Stretch (CF₃) | 1100 - 1350 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₃H₁₃F₃N₂, giving it a molecular weight of 254.25 g/mol . aobchem.com.cn

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 254. The spectrum would also likely show characteristic fragment ions. Common fragmentation pathways could include the loss of a methyl or ethyl group from the piperidine ring, or cleavage of the bond between the piperidine nitrogen and the aromatic ring. The presence of the trifluoromethyl group would also lead to specific fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy. rsc.org

X-ray Crystallography for Solid-State Structure Determination

Following an extensive search of scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction studies for the compound this compound have been publicly reported. The determination of a crystal structure is an empirical process that requires the successful growth of a single crystal of sufficient quality, followed by experimental analysis using an X-ray diffractometer. Without such a study, the precise solid-state arrangement of the molecule, including its crystal lattice parameters, space group, and the exact positions of its atoms in the crystalline state, remains undetermined.

Analysis of Crystal Packing and Intermolecular Noncovalent Interactions

As a direct consequence of the absence of a solved crystal structure for this compound, an empirical analysis of its crystal packing and specific intermolecular noncovalent interactions is not possible. This type of analysis is entirely dependent on the data generated from X-ray crystallography experiments.

Theoretically, the molecule possesses several functional groups that could participate in intermolecular interactions, such as the nitrile nitrogen, the trifluoromethyl group, and various C-H bonds on the piperidine and benzene (B151609) rings. Potential interactions could include dipole-dipole interactions involving the polar nitrile and trifluoromethyl groups, as well as weaker van der Waals forces. The presence of the trifluoromethyl group could also lead to C-H···F or F···F contacts, the nature of which can be either attractive or repulsive and are a subject of ongoing research in crystal engineering. However, without experimental data, the actual interactions that govern the crystal packing of this specific compound cannot be detailed.

Elucidation of Molecular Conformation in the Crystalline State

The precise molecular conformation of this compound in the solid state has not been experimentally elucidated. This information is derived directly from the atomic coordinates obtained through X-ray crystallography.

Key conformational features of interest would include:

Piperidine Ring Conformation: The piperidine ring is expected to adopt a chair conformation, which is its lowest energy state. However, slight distortions or even alternative conformations (like a twisted-boat) can sometimes be observed in the solid state due to packing forces.

Torsional Angles: The dihedral angles between the piperidine ring and the benzene ring, as well as the orientation of the trifluoromethyl group relative to the benzene plane, are critical conformational parameters. These angles are influenced by steric hindrance and electronic effects between the bulky piperidine and trifluoromethyl substituents.

While computational modeling could predict a likely low-energy conformation in the gas phase, the definitive conformation adopted within the crystal lattice is influenced by the intermolecular interactions discussed previously and can only be confirmed through experimental X-ray diffraction analysis.

Structure Activity Relationship Sar Principles Applied to 4 Piperidin 1 Yl 3 Trifluoromethyl Benzonitrile Derivatives

Impact of Piperidine (B6355638) Ring Substitutions on Molecular Properties and Interactions

The piperidine ring is a prevalent scaffold in pharmaceuticals, and its substitution pattern significantly affects a molecule's physicochemical properties and biological interactions. nih.govajchem-a.com Modifications to the piperidine ring of 4-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile can modulate basicity, lipophilicity, and conformational preferences, thereby influencing how the molecule binds to its target.

The nitrogen atom in the piperidine ring imparts basicity to the molecule. The pKa of this nitrogen is highly sensitive to the electronic effects of substituents. Introducing electron-withdrawing groups (EWGs) onto the ring, such as fluorine atoms, can decrease the basicity. nih.gov Conversely, adding electron-donating groups (EDGs), like small alkyl groups, can slightly increase basicity. This modulation of pKa is critical as it affects the ionization state of the molecule at physiological pH, which in turn governs its solubility, membrane permeability, and ability to form ionic bonds or hydrogen bonds with biological targets. nih.gov

Lipophilicity, often measured as logP, is another key parameter influenced by piperidine substitutions. Adding non-polar substituents, such as alkyl or aryl groups, generally increases the molecule's lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets in a target protein. However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic degradation. Fluorination of alkyl substituents on the piperidine ring can have complex effects; while fluorine is highly electronegative, its impact on lipophilicity is context-dependent and can either increase or decrease it based on the substitution pattern. nih.gov

| Substitution on Piperidine Ring | Effect on Basicity (pKa) | Effect on Lipophilicity (logP) | Potential Impact on Interactions |

| Small Alkyl (e.g., -CH₃) | Slight Increase | Increase | Enhanced hydrophobic interactions. |

| Fluorine (e.g., -F) | Decrease | Variable (can increase or decrease) | Altered hydrogen bonding capacity; potential for halogen bonds. |

| Hydroxyl (e.g., -OH) | Decrease | Decrease | Introduction of hydrogen bond donor/acceptor sites. |

| Aryl (e.g., -Ph) | Decrease | Significant Increase | Potential for π-π stacking interactions; increased hydrophobic interactions. |

Role of the Trifluoromethyl Group as a Steric and Electronic Pharmacophore Modulator

The trifluoromethyl (CF₃) group is a privileged substituent in medicinal chemistry due to its unique combination of steric and electronic properties that can profoundly modulate a molecule's pharmacological profile. nih.govbohrium.com Its incorporation into the benzonitrile (B105546) ring of the title compound at the ortho position to the piperidine moiety is a strategic design choice.

Electronic Effects: The CF₃ group is a strong electron-withdrawing group due to the high electronegativity of the three fluorine atoms. mdpi.com This property significantly influences the electron density of the aromatic ring, affecting its reactivity and interactions. The strong electron-withdrawing nature of the CF₃ group can increase the acidity of nearby protons and alter the binding affinity of the molecule to its target by modifying electrostatic and polarization interactions. mdpi.com

Steric and Conformational Effects: Sterically, the CF₃ group is larger than a hydrogen atom and is often considered a bioisostere for a chlorine atom or a methyl group, though it is more lipophilic than both. mdpi.com Its bulk can impose conformational constraints on the molecule, influencing the orientation of the piperidine ring relative to the benzonitrile ring. This can be advantageous for locking the molecule into a bioactive conformation, thereby enhancing binding affinity.

Metabolic Stability and Lipophilicity: One of the most significant advantages of the CF₃ group is its ability to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. mdpi.com Strategically placing a CF₃ group can block potential sites of metabolism on the aromatic ring, increasing the molecule's half-life and oral bioavailability. hovione.comresearchgate.net Furthermore, the CF₃ group significantly increases lipophilicity, which can improve a compound's ability to cross cellular membranes. mdpi.commdpi.com

| Property | Hydrogen (-H) | Methyl (-CH₃) | Chlorine (-Cl) | Trifluoromethyl (-CF₃) |

| Van der Waals Radius (Å) | 1.20 | 2.00 | 1.75 | 2.44 |

| Electronegativity (Pauling Scale) | 2.20 | 2.55 (Carbon) | 3.16 | ~3.4 (as a group) |

| Lipophilicity Contribution (π) | 0 | +0.56 | +0.71 | +0.88 |

| Metabolic Stability | Low (Prone to oxidation) | Low (Prone to oxidation) | Moderate | High (Resistant to oxidation) |

Influence of Benzonitrile Moiety on Molecular Recognition and Chemical Interactions

The benzonitrile moiety, consisting of a cyano (-C≡N) group attached to a benzene (B151609) ring, is a versatile functional group in drug design that can participate in a variety of non-covalent interactions, thereby contributing to molecular recognition and binding affinity. nih.gov

Hydrogen Bonding and Polar Interactions: The nitrogen atom of the nitrile group possesses a lone pair of electrons and a partial negative charge, allowing it to act as a hydrogen bond acceptor. researchgate.netnih.gov This enables it to form crucial hydrogen bonds with hydrogen bond donors on a target protein, such as the backbone N-H of amino acids or the side chains of residues like serine or arginine. nih.gov The linear geometry of the nitrile group allows it to project into narrow, sterically congested pockets within a binding site to form these favorable polar interactions. nih.gov

Dipole-Dipole and π-π Interactions: The nitrile group has a strong dipole moment, which facilitates strong dipole-dipole or dipole-ion interactions with polar residues or metal ions in the active site. nih.gov Additionally, the electron-withdrawing nature of the cyano group polarizes the attached benzene ring. This can influence the ring's ability to engage in π-π stacking or π-cation interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) or charged residues in the binding pocket. nih.gov

Pharmacokinetic Properties: The inclusion of a nitrile group can improve a molecule's pharmacokinetic profile. It is generally metabolically stable and can enhance aqueous solubility compared to more lipophilic groups, which aids in achieving a favorable balance of properties for drug development. researchgate.netnih.gov The nitrile group is often used as a bioisostere for other functional groups like carbonyls or halogens, offering an alternative way to engage in similar interactions while potentially improving properties like metabolic stability or selectivity. researchgate.netnih.gov

| Interaction Type | Description | Potential Interacting Partner (Amino Acid) |

| Hydrogen Bonding | The nitrile nitrogen acts as a hydrogen bond acceptor. | Serine, Threonine, Arginine, Lysine, Histidine, Tryptophan |

| Dipole-Dipole | The strong dipole of the nitrile group interacts with other polar groups. | Asparagine, Glutamine, Aspartate, Glutamate |

| π-π Stacking | The aromatic benzonitrile ring stacks with other aromatic rings. | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Covalent Bonding (Rare) | The nitrile group can, in some specific cases, act as an electrophile. | Cysteine, Serine (e.g., in covalent inhibitors) |

General Design Principles for Modulating Chemical Reactivity and Selectivity through Structural Modifications

The rational design of derivatives of this compound involves the systematic modification of its three key structural components to fine-tune chemical reactivity and selectivity.

Modulating the Piperidine Ring:

To Enhance Potency/Selectivity: Introduce substituents that can form additional interactions with the target. For example, adding a hydroxyl or amino group could create new hydrogen bonds. Introducing chiral centers can lead to stereoisomers with differential activity, allowing for the selection of the more potent enantiomer.

To Optimize Pharmacokinetics: Control the basicity (pKa) by adding EWGs or EDGs to optimize the ionization state for better absorption and distribution. nih.gov Adjust lipophilicity with alkyl or polar groups to balance permeability and solubility.

Leveraging the Trifluoromethyl Group:

To Improve Metabolic Stability: The CF₃ group is already a powerful tool for this purpose. Its position can be varied on the aromatic ring to shield other metabolically labile sites.

To Modulate Electronic Properties: Replacing the CF₃ group with other electron-withdrawing groups (e.g., -NO₂, -SO₂NH₂) or electron-donating groups (e.g., -OCH₃, -CH₃) would systematically probe the electronic requirements of the binding site.

Varying the Benzonitrile Moiety:

To Probe Polar Interactions: Replace the nitrile group with other hydrogen bond acceptors of different sizes and geometries, such as a carbonyl, sulfone, or various heterocycles (e.g., oxazole, thiazole). This bioisosteric replacement can identify the optimal interaction within the target's binding pocket. nih.gov

To Alter Reactivity: While the nitrile group is generally stable, it can be replaced with groups that are designed to react covalently with a specific residue (like cysteine) in the target protein, leading to irreversible inhibition if desired.

By combining these strategies, chemists can create a focused library of analogues. Each new molecule provides valuable data, progressively building a more detailed SAR model that guides the design process toward a compound with the desired profile of high potency, selectivity, and favorable drug-like properties.

Applications in Chemical Research and Material Science Excluding Biological/clinical

Utilization as Key Synthetic Intermediates and Building Blocks in Multi-Step Syntheses

The molecular architecture of 4-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile makes it a highly versatile building block for the synthesis of more complex chemical structures. The presence of multiple functional groups—the nitrile, the trifluoromethyl group, and the piperidine (B6355638) ring—offers several reaction sites for further chemical transformations.

Trifluoromethyl-substituted benzonitrile (B105546) derivatives are recognized as crucial intermediates in the synthesis of a variety of compounds, particularly in the agrochemical and pharmaceutical industries. nbinno.com For instance, analogous compounds like 4-amino-2-(trifluoromethyl)benzonitrile (B20432) serve as the starting material for synthesizing nonsteroidal antiandrogen agents. chemicalbook.comwikipedia.org This highlights the utility of the trifluoromethyl benzonitrile core in constructing complex molecular frameworks. The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity in the final products. nih.govmdpi.com

The piperidine moiety is also a fundamental structural unit in many synthetic compounds. taylorfrancis.comnih.gov Piperidine-containing molecules are attractive building blocks for designing new functional molecules. nih.gov Specifically, piperidinyl benzonitrile structures are identified as key intermediates for producing derivatives like 3-aminopyrazoles. nih.gov

The nitrile group on the aromatic ring is a versatile functional group that can be converted into various other functionalities, including amines, carboxylic acids, amides, and tetrazoles. This versatility allows chemists to use this compound as a precursor to a wide array of derivatives with tailored properties for specific applications in materials science and organic synthesis.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction | Resulting Functional Group |

|---|---|---|

| Nitrile (-CN) | Reduction | Amine (-CH₂NH₂) |

| Nitrile (-CN) | Hydrolysis | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | Cycloaddition | Tetrazole |

| Aromatic Ring | Electrophilic Aromatic Substitution | Substituted Benzene (B151609) Ring |

Potential in the Rational Design of Ligands for Non-Biological Systems

The rational design of ligands is crucial for the development of catalysts for industrial processes and for creating novel materials. The electronic properties of this compound suggest its potential as a scaffold for designing specialized ligands. The molecule incorporates an electron-donating piperidinyl group and two strong electron-withdrawing groups: the trifluoromethyl and the nitrile moieties. This electronic arrangement can be exploited to fine-tune the properties of metal complexes.

The trifluoromethyl group is frequently employed in ligand design to modulate the electronic properties of the resulting metal catalysts. nih.gov Ligands featuring trifluoromethyl groups have been successfully used in asymmetric catalysis. nih.gov The strong electron-withdrawing nature of the -CF₃ group can influence the reactivity and selectivity of the catalytic center. nih.gov

Similarly, the piperidine ring can act as a coordinating group or as a structural backbone for more complex ligands. While piperidine itself can act as a catalyst in certain organic reactions, its derivatives are integral to the structure of many ligands used in transition metal catalysis. researchgate.netcsuohio.edu The nitrile group can also coordinate with metal centers, offering another point of interaction for ligand design. The combination of these groups on a rigid aromatic platform allows for the creation of ligands with specific steric and electronic profiles, which could be beneficial in areas such as transition metal-catalyzed cross-coupling reactions or polymerization catalysis.

Exploration in Advanced Functional Materials with Tunable Properties

The development of advanced functional materials with specific optical or electronic properties is a major focus of modern material science. Compounds with a donor-π-acceptor (D-π-A) structure are of particular interest for their potential in non-linear optical (NLO) applications. jhuapl.eduwikipedia.org NLO materials are essential for technologies like optical data processing and telecommunications. jhuapl.edu

This compound possesses the characteristic features of a D-π-A molecule.

Donor (D): The piperidinyl group, with the nitrogen atom's lone pair of electrons, acts as a strong electron donor.

π-Bridge (π): The benzene ring serves as the conjugated π-system that facilitates charge transfer.

Acceptor (A): The trifluoromethyl and nitrile groups are potent electron acceptors that pull electron density across the π-bridge.

This intramolecular charge transfer from the donor to the acceptor through the π-system is a key requirement for second-order NLO activity. researchgate.net The magnitude of the NLO response, often quantified by the molecular hyperpolarizability (β), is highly dependent on the strength of the donor and acceptor groups and the nature of the π-bridge. nih.govrsc.org By modifying the donor, acceptor, or π-system, the NLO properties can be tuned. mdpi.com The subject compound, with its strong donor and acceptor moieties, is a promising candidate for investigation as a component in NLO materials. Theoretical calculations and experimental studies on analogous D-π-A systems have shown significant NLO responses. rsc.orgrsc.org

Table 2: Donor-Acceptor Characteristics of Substituents in this compound

| Substituent | Position | Electronic Nature | Role in D-π-A System |

|---|---|---|---|

| Piperidin-1-yl | 4 | Electron-Donating | Donor |

| Benzene Ring | - | π-Conjugated System | π-Bridge |

| Trifluoromethyl (-CF₃) | 3 | Electron-Withdrawing | Acceptor |

Contribution to Methodological Advancements in Organic and Materials Chemistry

The synthesis and study of complex molecules like this compound can drive innovation in synthetic organic chemistry. The preparation of polysubstituted aromatic rings, especially those containing fluorine atoms, often requires the development of new and selective synthetic methods. researchgate.net

The introduction of trifluoromethyl groups into aromatic systems is a field of active research, with numerous methods being developed for efficient trifluoromethylation. mdpi.comnih.gov Similarly, the synthesis of highly functionalized piperidine derivatives is an ongoing challenge, with multicomponent reactions emerging as a powerful tool. taylorfrancis.comnih.gov The synthesis of the title compound would likely involve a multi-step process requiring careful control of regioselectivity, potentially leading to novel synthetic strategies for similar structures. google.comgoogle.com

Furthermore, studying the structure-property relationships of such molecules contributes to a deeper understanding of materials chemistry. mjgubermanpfeffer.org Investigating how the interplay between the piperidinyl, trifluoromethyl, and nitrile groups influences the bulk properties of materials can provide valuable insights for designing new functional materials with tailored optical, thermal, or electronic characteristics. mdpi.comijournals.cnrsc.org For example, understanding how the conformational preferences of the fluorinated piperidine ring affect crystal packing and material properties could lead to new design principles for molecular scaffolds. researchgate.net

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Protocols

The synthesis of complex molecules is increasingly guided by the principles of green chemistry, which focus on minimizing environmental impact and maximizing efficiency. Future research on 4-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile will likely focus on developing synthetic routes that are not only high-yielding but also environmentally benign.

Key areas of development include:

Catalysis: Moving away from stoichiometric reagents to catalytic systems (including metal-catalyzed, organocatalyzed, and biocatalyzed reactions) can significantly reduce waste and energy consumption. For instance, the synthesis of N-heterocycles can benefit from green catalytic methods like metal-catalyzed acceptorless coupling and one-pot reactions, which improve atom economy and utilize recyclable catalysts.

Alternative Solvents: The use of hazardous organic solvents is a major concern in chemical synthesis. Research into greener alternatives such as ionic liquids, supercritical fluids, or even water could drastically improve the sustainability of the synthesis process for benzonitrile (B105546) and piperidine (B6355638) derivatives. Ionic liquids, for example, can act as co-solvents and catalysts and can be easily recovered and recycled.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. Implementing flow chemistry for the synthesis of this compound could lead to more efficient and scalable production.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. This involves minimizing the use of protecting groups and favoring addition reactions over substitution or elimination reactions that generate byproducts.

| Parameter | Traditional Synthesis | Green Chemistry Approach |

|---|---|---|

| Reagents | Often relies on stoichiometric, hazardous reagents. | Employs catalytic amounts of less toxic, recyclable reagents. |

| Solvents | Typically uses volatile organic compounds (VOCs). | Focuses on benign solvents like water, supercritical fluids, or recyclable ionic liquids. |

| Energy | May require high temperatures and long reaction times, leading to high energy consumption. | Aims for lower temperatures and shorter reaction times, potentially using microwave or ultrasound assistance. |

| Waste | Generates significant amounts of byproducts and solvent waste. | Minimizes waste through high atom economy and solvent recycling. |

Exploration of Novel Chemical Transformations and Derivatizations for the Compound

The structural scaffold of this compound, featuring a piperidine ring, a trifluoromethyl group, and a nitrile moiety, offers numerous opportunities for chemical modification. Derivatization is a key technique used to modify a compound to enhance its properties for analysis or to create new analogs with potentially improved biological activity.

Future research will likely explore:

Nitrile Group Transformations: The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted into various heterocyclic systems like tetrazoles. Each of these transformations opens up a new chemical space for analog development.

Aromatic Ring Functionalization: The benzene (B151609) ring can undergo further electrophilic or nucleophilic aromatic substitution reactions, allowing for the introduction of additional substituents that can modulate the electronic and steric properties of the molecule.

Piperidine Ring Modification: The piperidine ring can be functionalized at various positions. N-alkylation or N-acylation of secondary piperidines are common strategies, and in this case, modifications could focus on the piperidine ring itself, potentially through C-H activation.

Fluorogenic Derivatization: For analytical purposes, derivatization can be used to attach a fluorescent tag to the molecule. For instance, reagents can be designed to react specifically with a part of the molecule, enabling highly sensitive detection in complex biological matrices using techniques like HPLC with fluorescence detection. Recently, 4-iodobenzonitrile (B145841) has been used as a fluorogenic reagent for aryl boronic acids based on the Suzuki coupling reaction.

Advanced Computational Modeling for Predictive Research and Property Optimization

Computational chemistry and molecular modeling are indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound and its potential derivatives, computational approaches can significantly accelerate the research and development process.

Key computational methods include:

Quantum Mechanics (QM): QM calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. This can help in understanding reaction mechanisms and designing novel chemical transformations.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, providing information about its conformational preferences and interactions with its environment, such as a solvent or a biological target.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach used to correlate the chemical structure of a series of compounds with their biological activity. By developing QSAR models for analogs of this compound, researchers can predict the activity of new, unsynthesized derivatives and prioritize the most promising candidates for synthesis. 3D-QSAR methods like Molecular Field Analysis (MFA) and Receptor Surface Analysis (RSA) can provide detailed insights into the steric, electronic, and hydrophobic requirements for activity.

| Technique | Primary Application | Information Gained |

|---|---|---|

| Quantum Mechanics (QM) | Predicting electronic properties and reaction pathways. | Molecular orbital energies, charge distribution, reaction barriers. |

| Molecular Dynamics (MD) | Simulating molecular motion and interactions. | Conformational stability, binding dynamics, solvent effects. |

| QSAR/3D-QSAR | Predicting biological activity based on structure. | Correlation between physicochemical properties and activity; design of more potent analogs. |

Integration with High-Throughput Experimentation and Automation in Chemical Discovery

To accelerate the discovery of new derivatives and applications, future research will increasingly rely on the integration of high-throughput experimentation (HTE) and laboratory automation. This paradigm shift allows for the rapid synthesis and screening of large numbers of compounds, dramatically increasing the efficiency of the discovery process.

Emerging avenues include:

Automated Synthesis: Robotic platforms can perform chemical reactions in a parallel or serial format, enabling the rapid generation of a library of analogs based on the this compound scaffold. This allows for a much broader exploration of the chemical space around the core structure.

High-Throughput Screening (HTS): HTS involves the use of automated systems to test thousands of compounds for a specific biological activity in a short period. By creating a library of derivatives, HTS can be employed to quickly identify "hits" for a particular therapeutic target. Methodologies like the one-bead-one-compound (OBOC) library platform provide a powerful tool for screening millions of compounds.

Machine Learning and AI: The vast datasets generated from HTE and HTS can be analyzed using machine learning algorithms. These algorithms can identify complex structure-activity relationships, predict the outcomes of reactions, and suggest new molecular structures with desired properties, creating a closed-loop, AI-driven discovery cycle.

The convergence of these advanced synthetic, computational, and automated approaches promises a vibrant future for research into this compound, potentially unlocking new scientific insights and applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile?

- Methodology : The compound is synthesized via multi-step reactions involving nucleophilic substitution and coupling. Key steps include:

- Temperature control : Reactions are typically conducted at 60–80°C to optimize bond formation while minimizing side products.

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or pyridine are used to stabilize intermediates and enhance reactivity .

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) ensures ≥95% purity .

- Critical parameters : Moisture-sensitive steps require inert atmospheres (e.g., nitrogen), and intermediates like 4-fluoro-2-(trifluoromethyl)benzonitrile must be rigorously dried .

Q. How is the compound characterized structurally and analytically?

- Structural elucidation :

- Single-crystal X-ray diffraction confirms chair conformations of piperidine rings and spatial orientation of the trifluoromethyl group .

- NMR spectroscopy : NMR distinguishes trifluoromethyl environments ( to ppm), while NMR resolves aromatic protons ( ppm) .

- Purity assessment : HPLC with UV detection (λ = 254 nm, C18 column) validates purity, with retention times compared to standards .

Q. What are its primary applications in academic research?

- Drug discovery : Serves as an intermediate for 3-aminopyrazole derivatives, which are precursors to anticancer and antimalarial agents .

- Enzyme studies : The trifluoromethyl group enhances binding to hydrophobic pockets in FAD-dependent oxidoreductases, making it useful in crystallographic fragment screening .

Advanced Research Questions

Q. How does the conformation of the piperidine ring influence bioactivity?

- Key findings : X-ray data reveals that chair conformations of piperidine stabilize van der Waals interactions with protein targets (e.g., kinases). Substituents at the 3-position (trifluoromethyl) increase steric bulk, reducing rotational freedom and enhancing binding specificity .

- Experimental design : Comparative molecular dynamics simulations (100 ns trajectories) of chair vs. boat conformations predict energy barriers for ring flipping ( kcal/mol) .

Q. How can researchers resolve contradictions in purity data between HPLC and mass spectrometry?

- Case study : Discrepancies arise when MS detects trace impurities (<0.1%) undetected by HPLC.

- Resolution strategy :

- Orthogonal methods : Combine HPLC with charged aerosol detection (CAD) for non-UV-active impurities.

- Ion mobility spectrometry : Differentiates isobaric contaminants (e.g., isomers) with collision cross-section (CCS) deviations >5% .

Q. What strategies are used to design analogs for structure-activity relationship (SAR) studies?

- Functional group modifications :

- Replace trifluoromethyl with difluoromethyl (synthetic route: Pd-catalyzed cyanation) to assess hydrophobicity effects .

- Introduce electron-withdrawing groups (e.g., nitro) at the benzonitrile moiety to modulate π-π stacking interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.